molecular formula C22H21ClN6O B2560511 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-12-9

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2560511
M. Wt: 420.9
InChI Key: LWSWWCPNBLYBCL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound often found in bioactive molecules . The molecule also contains a tetrahydrofuran ring, a phenyl ring, and a chlorophenyl group, which can contribute to its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrazolo[3,4-d]pyrimidine core with various substituents. The presence of the tetrahydrofuran ring and the phenyl groups would likely contribute to the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrazolo[3,4-d]pyrimidine core might undergo reactions typical of aromatic heterocycles, while the tetrahydrofuran ring might be susceptible to reactions involving the opening of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar groups could affect its solubility, stability, and reactivity .

Future Directions

Further studies could focus on synthesizing this compound and testing its biological activity. Given the bioactive properties of similar compounds, it could potentially have applications in medicinal chemistry .

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c23-15-8-10-16(11-9-15)26-20-19-14-25-29(17-5-2-1-3-6-17)21(19)28-22(27-20)24-13-18-7-4-12-30-18/h1-3,5-6,8-11,14,18H,4,7,12-13H2,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWWCPNBLYBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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